2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline
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Overview
Description
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE involves multiple steps. One common method includes the reaction of 4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline derivatives under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of ultrasonic-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE involves the inhibition of specific enzymes, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the enzyme from catalyzing its substrate, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE is unique due to its specific structural features and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system but with different functional groups, resulting in distinct pharmacological properties.
Properties
Molecular Formula |
C21H21N5O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-methoxy-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline |
InChI |
InChI=1S/C21H21N5O/c1-3-13-22-18-12-8-7-11-16(18)19-24-20-17(21(25-19)27-2)14-23-26(20)15-9-5-4-6-10-15/h4-12,14,22H,3,13H2,1-2H3 |
InChI Key |
RWQAWSFQQVLXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC=C1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=N2)OC |
Origin of Product |
United States |
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